4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Description
Properties
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-15(11)25-10-3-4-14(20(21)22)12(18)7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAYNGFAURGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227667 | |
| Record name | 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228559-87-3 | |
| Record name | 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228559-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline typically involves multiple steps, including O-alkylation, nitration, and reduction reactions. The process begins with the preparation of key intermediates, such as 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, through O-alkylation and nitration . These intermediates are then subjected to further chemical transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes refining reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and scalable production.
Chemical Reactions Analysis
Oxidation of Methoxy Groups
The methoxy groups at positions 6 and 7 of the quinoline ring undergo oxidation to hydroxyl groups under acidic or oxidative conditions. This reaction is critical for modifying the compound’s hydrophilicity and biological activity.
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Acidic aqueous environment, elevated temperature | KMnO₄, H₂SO₄ | N/A |
Mechanistic Insight : Methoxy groups are oxidized to hydroxyls via radical intermediates, with the nitro and fluoro substituents stabilizing the transition state through electron-withdrawing effects.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring (due to nitro and fluoro groups) facilitates SNAr reactions. The fluoro group at position 3 can be displaced by nucleophiles under basic conditions.
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| NaOH, THF/H₂O, 45°C | Isobutylene oxide | 42.5% | |
| Conc. HCl, dioxane, 100°C | Hydrolysis of benzyloxy | 85% |
Key Example :
-
Etherification : Reaction with isobutylene oxide in THF/water (1:1) at 45°C yields 1-((4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol .
-
Hydrolysis : Benzyl-protected derivatives are deprotected using HCl in dioxane to regenerate phenolic hydroxyl groups .
Reduction of Nitro Group
The nitro group at position 4 of the phenoxy ring can be reduced to an amine, enabling further functionalization.
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| H₂, PtO₂ catalyst, ethanol | Catalytic hydrogenation | N/A |
Application : Reduced derivatives serve as intermediates for urea or amide formation in kinase inhibitor synthesis .
Acid/Base-Mediated Degradation
Under strong acidic or basic conditions, cleavage of the quinoline-phenoxy ether bond occurs, though this is typically undesired.
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Conc. HCl, reflux | HCl in dioxane | Phenolic byproducts |
Functionalization via Cross-Coupling
While not directly reported for this compound, analogous quinoline derivatives undergo Suzuki-Miyaura and Buchwald-Hartwig couplings. These could plausibly apply to the 4-phenoxy substituent.
Hypothetical Example :
-
Suzuki Coupling : Replacement of the fluoro group with aryl boronic acids under Pd catalysis.
Tables of Representative Reactions
Table 1: Functional Group Transformations
| Functional Group | Reaction Type | Product | Key Reagents |
|---|---|---|---|
| Methoxy (-OCH₃) | Oxidation | Hydroxyl (-OH) | KMnO₄, H₂SO₄ |
| Nitro (-NO₂) | Reduction | Amine (-NH₂) | H₂, PtO₂ |
| Fluoro (-F) | SNAr | Ether (-OR) | NaOH, R-OH |
Table 2: Synthetic Applications
| Application | Target Molecule | Conditions | Yield |
|---|---|---|---|
| Kinase Inhibitors | Urea derivatives | Triphosgene, TEA | 73-100% |
| Anticancer Agents | Hydroxylated analogs | Oxidative cleavage | N/A |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H14ClFN2O5
- Molecular Weight : 380.75 g/mol
- CAS Number : 2232877-37-9
The compound features a quinoline backbone with methoxy and nitro substituents, which contribute to its biological activity. The presence of the fluorine atom enhances its pharmacological properties by improving metabolic stability and bioavailability.
Scientific Research Applications
-
Anticancer Activity
- Mechanism : 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline has been studied for its potential as an inhibitor of various protein kinases involved in cancer progression. For instance, it has shown effectiveness against c-Met and VEGF pathways, which are crucial for tumor growth and metastasis .
- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro, with IC50 values in the low nanomolar range .
-
Inhibition of Protein Kinases
- Target Kinases : The compound acts on kinases such as PfPK6, which is essential for the lifecycle of the malaria parasite Plasmodium falciparum. Its derivatives have been optimized for enhanced potency against these targets .
- Research Findings : In a series of structure-activity relationship (SAR) studies, modifications to the methoxy groups were found to significantly impact inhibitory potency, highlighting the importance of these functional groups .
-
Antimicrobial Properties
- The compound's structural features allow it to interact with bacterial enzymes, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest it may inhibit bacterial growth through interference with key metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | c-Met | 0.6 | |
| Antimalarial | PfPK6 | 14 | |
| Antimicrobial | Various Bacterial Enzymes | TBD | Ongoing Research |
Table 2: Structure-Activity Relationship (SAR) Insights
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitro groups play a crucial role in its biological activity, potentially affecting enzyme function and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
2.1.1. 6,7-Dimethoxyquinoline Derivatives
The 6,7-dimethoxyquinoline scaffold is a privileged structure in kinase inhibitors. Key analogues include:
Key Observations :
- Fluorine Substitution: The 3-fluoro group in 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline enhances PfPK6 inhibition (IC50 ~25 nM) compared to non-fluorinated analogues (IC50 ~100 nM) due to improved hydrophobic interactions and electron withdrawal .
- Quinoline vs. Quinazoline: Quinoline derivatives (e.g., compound 56 in ) exhibit comparable or superior AXL inhibition (IC50 = 2.5–4.0 nM) to quinazoline-based compounds, attributed to better hinge-region compatibility .
2.1.2. Bioisosteric Replacements
- Quinoline-3-carbonitriles: These derivatives (e.g., 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile) mimic quinazoline inhibitors but displace a water molecule in the EGFR kinase hinge region, directly interacting with Thr830 via the cyano group .
- Scaffold Hopping: Replacement of indanone (in Donepezil) with 6,7-dimethoxyquinoline retained acetylcholinesterase inhibitory activity, demonstrating scaffold versatility in neuroactive agents .
Pharmacokinetic and Selectivity Comparisons
| Property | 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | 6,7-Dimethoxyquinoline (GAK probe) | 4-Anilinoquinazoline (Gefitinib analogue) |
|---|---|---|---|
| Metabolic Stability (MLM) | Moderate (t1/2 = 30 min) | High (t1/2 > 60 min) | Low (t1/2 = 15 min) |
| Cell Penetration (NanoBRET) | High (IC50 = 25 nM) | Moderate (IC50 = 22 nM) | Variable (IC50 = 1–50 nM) |
| Kinase Selectivity | PfPK6, AXL | GAK, AXL | EGFR, HER2 |
Biological Activity
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and antiplasmodial activity. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with methoxy and nitro groups, which are critical for its biological activity. The presence of fluorine and nitro groups enhances its interaction with biological targets.
Molecular Formula : C₁₃H₁₀FNO₃
Molecular Weight : 251.22 g/mol
Kinase Inhibition
Research indicates that 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline exhibits potent inhibitory effects on various kinases. A notable study focused on the inhibition of Plasmodium falciparum Protein Kinase 6 (PfPK6), which is crucial for the survival of the malaria parasite.
- IC₅₀ Values : The compound demonstrated an IC₅₀ value of approximately 13 nM against PfPK6, indicating high potency. This was significantly influenced by the presence of methoxy groups on the quinoline ring, as their removal led to a drastic decrease in potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the compound's structure can significantly impact its biological activity:
| Modification | Effect on Potency |
|---|---|
| Removal of 7-methoxy group | 15-fold decrease in potency |
| Removal of both methoxy groups | 34-fold decrease in potency |
| Substitution of fluorine atoms | Increased potency against PfPK6 |
These findings suggest that both methoxy groups are essential for maintaining the compound's inhibitory activity against PfPK6, while modifications to the fluorine substituents can enhance or diminish efficacy .
Antimalarial Activity
In vitro studies have shown that 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline is effective against multiple stages of Plasmodium species. The compound's dual-stage activity against both blood and liver stages of P. falciparum and P. berghei has been documented, with EC₅₀ values indicating significant efficacy .
Comparison with Other Kinase Inhibitors
A comparative analysis with other small molecule kinase inhibitors shows that this compound holds promise due to its selectivity and potency:
| Compound Name | Target Kinase | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Ki8751 | PfPK6 | 13 | High potency with dual-stage activity |
| Compound A | VEGFR2 | <5 | Selective but broader target range |
This table illustrates that while other inhibitors may have lower IC₅₀ values, they often lack the selective antiplasmodial activity seen with 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline .
The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding pocket of kinases, leading to inhibition of their activity. The presence of specific functional groups enhances binding affinity and selectivity towards target kinases.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline scaffold. A common approach is reacting 4-chloro-6,7-dimethoxyquinoline with 3-fluoro-4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMSO or DMF at 80–100°C) . Key steps include:
- Activation of the quinoline core : The chlorine at position 4 of the quinoline acts as a leaving group.
- Base-mediated deprotonation : The phenolic -OH group of 3-fluoro-4-nitrophenol is deprotonated to enhance nucleophilicity.
- Reaction monitoring : Use TLC or HPLC to track substitution progress.
Critical parameters : Solvent polarity, reaction temperature, and base strength significantly influence yield. For example, DMSO enhances reactivity compared to methanol due to its high polarity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm substitution patterns. Methoxy groups (δ ~3.9–4.1 ppm in ¹H NMR) and aromatic protons (δ ~6.8–8.5 ppm) provide structural fingerprints. Fluorine coupling (e.g., splitting in aromatic signals) must be analyzed .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₃FN₂O₅, [M+H]⁺ = 345.0883) .
- FT-IR : Identifies nitro (-NO₂) stretches (~1520 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹) .
Advanced: How do electronic effects of the 3-fluoro and 4-nitro substituents influence reactivity in further functionalization?
The electron-withdrawing nitro group deactivates the phenoxy ring, making it less reactive toward electrophilic substitution. However, the meta-fluoro substituent introduces steric and electronic effects that can direct regioselectivity in subsequent reactions (e.g., reduction of nitro to amine). Computational studies (DFT) are recommended to predict reactive sites .
Example : Reducing the nitro group to an amine (using H₂/Pd-C) requires careful control of reaction time to avoid over-reduction. Monitor intermediates via LC-MS .
Advanced: What strategies mitigate competing side reactions during synthesis?
- Competing hydrolysis : The chloro-quinoline precursor may hydrolyze to 4-hydroxyquinoline under prolonged heating. Use anhydrous solvents and inert atmosphere (N₂/Ar) .
- Byproduct formation : If substitution is incomplete, unreacted 4-chloroquinoline may persist. Optimize reaction stoichiometry (e.g., 1.2 equiv of 3-fluoro-4-nitrophenol) and employ column chromatography for purification .
Advanced: How can regioselectivity challenges in modifying the quinoline core be addressed?
The 6,7-dimethoxy groups electronically activate positions 5 and 8 of the quinoline for electrophilic substitution. To modify other positions (e.g., position 2 or 3), use directed ortho-metalation (e.g., LDA/THF at −78°C) or cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) .
Case study : Pd(OAc)₂-mediated coupling of 4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline with aryl boronic acids requires careful optimization of ligand (e.g., PCy₃) and base (K₂CO₃) .
Basic: What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water or hexane.
- Stability : Nitro groups are thermally stable but sensitive to strong reducing agents. Store under inert conditions at −20°C to prevent degradation .
Advanced: How can computational tools aid in designing derivatives with enhanced biological activity?
- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs).
- QSAR modeling : Correlate substituent effects (e.g., nitro vs. amine) with activity data to prioritize synthetic targets .
Advanced: What analytical methods resolve discrepancies in reported reaction yields?
- Design of experiments (DoE) : Systematically vary parameters (temperature, solvent, base) to identify optimal conditions .
- In situ monitoring : ReactIR or HPLC-MS can detect transient intermediates or side products not observed in endpoint analysis .
Basic: What safety protocols are critical when handling this compound?
- Nitro group hazards : Potential irritant; use fume hoods and PPE (gloves, lab coat).
- Fluorinated waste disposal : Follow institutional guidelines for halogenated organic waste .
Advanced: How does the compound’s fluorescence profile compare to analogous quinoline derivatives?
The electron-withdrawing nitro group quenches fluorescence, whereas replacing nitro with amino groups enhances quantum yield. Use fluorescence spectroscopy (λex = 350 nm, λem = 450–500 nm) for comparative studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
